molecular formula C21H20F4N2O3 B2863085 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1396813-24-3

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Numéro de catalogue: B2863085
Numéro CAS: 1396813-24-3
Poids moléculaire: 424.396
Clé InChI: MACIQMZHRUZREI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C21H20F4N2O3 and its molecular weight is 424.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Insomnia Treatment

  • A study by Renzulli et al. (2011) investigated a novel orexin 1 and 2 receptor antagonist, SB-649868, for treating insomnia. The compound demonstrated almost complete elimination over a 9-day period, mainly through feces. This study suggests the potential of related benzamide derivatives in insomnia treatment (Renzulli et al., 2011).

Antipsychotic Potential

  • Yang et al. (2016) synthesized a series of benzamides with properties affecting dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. These compounds, including analogs of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide, showed promise as potential antipsychotics (Yang et al., 2016).

Cancer Treatment

  • Teffera et al. (2013) discussed Compound 1, an anaplastic lymphoma kinase (ALK) inhibitor with potential for cancer treatment. This study highlighted the pharmacokinetics of similar benzamide derivatives, indicating their relevance in developing cancer therapeutics (Teffera et al., 2013).

Antimicrobial Activity

  • Anuse et al. (2019) evaluated substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives for antimicrobial activity. This research indicates the potential of benzamide derivatives in combating antimicrobial resistance (Anuse et al., 2019).

Leukemia Treatment

  • Gong et al. (2010) explored the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This study suggests the importance of similar benzamide compounds in leukemia treatment (Gong et al., 2010).

Eating Disorders

  • Piccoli et al. (2012) examined the role of orexin receptor antagonists in compulsive food consumption and binge eating. This highlights another potential therapeutic application for related benzamide derivatives (Piccoli et al., 2012).

Propriétés

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F4N2O3/c22-18-4-2-1-3-17(18)20(29)27-11-9-14(10-12-27)13-26-19(28)15-5-7-16(8-6-15)30-21(23,24)25/h1-8,14H,9-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACIQMZHRUZREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.